(5-Bromo-2-chlorophenyl)methylamine is a chemical compound with the molecular formula and a molecular weight of 234.52 g/mol. This compound is characterized by its unique structure, which includes a bromine atom and a chlorine atom attached to a phenyl ring, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science. It is commonly used as an intermediate in the synthesis of pharmaceuticals, including potential treatments for diabetes.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide high-purity samples suitable for research applications . Its synthesis and applications have been documented in several scientific studies and patents, highlighting its importance in drug development.
(5-Bromo-2-chlorophenyl)methylamine is classified as an organic compound, specifically an amine due to the presence of the amino group. It also falls under the category of halogenated compounds because it contains both bromine and chlorine atoms.
The synthesis of (5-Bromo-2-chlorophenyl)methylamine can be achieved through multiple synthetic routes. A common method involves the following steps:
The reaction conditions often include:
The molecular structure of (5-Bromo-2-chlorophenyl)methylamine can be represented by its canonical SMILES notation: CNCC1=C(C=CC(=C1)Br)Cl
. This notation indicates a phenyl ring substituted with bromine and chlorine atoms, along with a methylamino group.
(5-Bromo-2-chlorophenyl)methylamine participates in various chemical reactions typical for amines and halogenated compounds. These include:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which stabilize certain intermediates during reactions.
The mechanism of action for (5-Bromo-2-chlorophenyl)methylamine primarily relates to its role as an intermediate in drug synthesis. For example, its derivatives have been explored as inhibitors for sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys.
Research indicates that compounds derived from (5-Bromo-2-chlorophenyl)methylamine exhibit significant pharmacological activity against glucose transporters, making them candidates for diabetes treatment .
(5-Bromo-2-chlorophenyl)methylamine has several significant applications:
This compound's versatility underscores its importance in both academic research and industrial applications, particularly within the pharmaceutical sector.
Reductive amination represents the most efficient pathway for synthesizing (5-bromo-2-chlorophenyl)methylamine. The reaction involves 5-bromo-2-chlorobenzaldehyde and methylamine under reducing conditions. Optimization studies demonstrate that NaBH(OAc)₃ in anhydrous DMF at 0°C achieves >90% conversion with minimal di-alkylated byproducts (<2%) [2]. Solvent selection critically impacts reaction kinetics: polar aprotic solvents (DMF, THF) enhance iminium ion formation, while protic solvents (MeOH) promote borohydride decomposition.
Key process parameters include:
Table 1: Reductive Amination Optimization
Reducing Agent | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
NaBH(OAc)₃ | DMF | 0 | 92 | <2 |
NaBH₃CN | MeOH | 25 | 78 | 12 |
NaBH₄ | THF | 0 | 65 | 18 |
N-Methylation of primary amine precursors offers superior regioselectivity compared to direct alkylation. Catalytic approaches using formic acid or CO₂/H₂ systems enable sustainable methyl group installation:
Formic Acid-Mediated Methylation:5-Bromo-2-chlorobenzylamine reacts with formic acid at 150°C under Dean-Stark conditions, achieving 85% yield within 6 hours. Addition of TFA catalyst (5 mol%) enhances reactivity by facilitating formyl intermediate formation [2]. This method eliminates hazardous methyl halide reagents but requires careful temperature control to prevent decarboxylation side reactions.
Transition Metal Catalysis:Pd/C (10 wt%) systems with HCO₂NH₄ achieve quantitative conversion in <3 hours at 80°C. Catalyst poisoning by halogenated substrates necessitates bidentate phosphine ligands (e.g., dppe) to maintain stability. Microwave-assisted protocols further reduce reaction times to 30 minutes [9].
Table 2: Catalytic N-Methylation Performance
Method | Catalyst/Reagent | Time (h) | Yield (%) | Advantage |
---|---|---|---|---|
Formic Acid | TFA (5 mol%) | 6 | 85 | Halide compatibility |
CO₂/H₂ | Ru/MgO | 12 | 74 | Gas-phase reactants |
Transfer Hydrogenation | Pd/C-dppe | 0.5 | 98 | Microwave compatibility |
Continuous flow systems address exothermicity and mixing limitations in batch production of halogenated amines. A patented copper-catalyzed amination process demonstrates scalability:
Integrated in-line FTIR monitors imine intermediate formation, enabling real-time adjustment of methylamine feed rates. Downstream membrane separation units recover >95% DMF solvent for continuous recycling, reducing waste generation by 70% compared to batch processes [9].
Halogen positioning creates distinctive purification hurdles:
Isomer Separation:Co-elution of ortho-chloro (target) and para-bromo isomers occurs on silica gel due to nearly identical Rf values (ΔRf=0.03). Resolution requires reverse-phase HPLC with C18 columns and acetonitrile/water (65:35) mobile phase [3].
Metal Chelation:Amine impurities complex with residual reactor metals (Fe³⁺, Ni²⁺), causing discoloration. Chelation-resistant stainless steel reactors and post-synthesis treatment with EDTA-functionalized resins maintain product color (APHA <50) [8].
Solubility Constraints:The compound’s moderate aqueous solubility (0.272 mg/mL) necessitates counterion exchange for salt formation during crystallization. Hydrochloride salts exhibit optimal crystallinity but require strict moisture control to prevent hydrolysis [3].
Table 3: Purification Techniques Comparison
Impurity Type | Removal Method | Efficiency (%) | Limitations |
---|---|---|---|
Isomeric byproducts | Reverse-phase HPLC | >99.5 | Low throughput |
Metal ions | EDTA resin treatment | 98 | Resin fouling |
Unreacted aldehyde | Sulfite adduct extraction | 95 | Competitive amine binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: